4-chloro-3-nitro-1,5-naphthyridine
Description
4-Chloro-3-nitro-1,5-naphthyridine (C₈H₄ClN₃O₂, MW 209.59) is a halogenated nitro-naphthyridine derivative. Its structure features a chloro group at position 4 and a nitro group at position 3 on the bicyclic 1,5-naphthyridine core. The nitro group acts as a strong electron-withdrawing substituent, activating the adjacent chloro group for nucleophilic substitution reactions, such as amination or sulfonylation . This compound is primarily utilized as an intermediate in organic synthesis, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
85967-19-7 |
|---|---|
Molecular Formula |
C8H4ClN3O2 |
Molecular Weight |
209.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-nitro-1,5-naphthyridine typically involves multi-step processes starting from readily available precursors. One common method involves the nitration of 4-chloro-1,5-naphthyridine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts or solvents to facilitate the nitration process. The final product is typically purified through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitro-1,5-naphthyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom at position 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atoms, forming N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, or alkoxides in solvents such as ethanol or dimethylformamide, often under reflux conditions.
Major Products:
Reduction: 4-chloro-3-amino-1,5-naphthyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
4-Chloro-3-nitro-1,5-naphthyridine and its derivatives have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of 1,5-naphthyridines have shown promising results against Gram-positive and Gram-negative bacteria due to their ability to inhibit topoisomerases, enzymes crucial for DNA replication .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies demonstrate that certain naphthyridine derivatives exhibit antiproliferative effects on cancer cell lines such as breast (BT20), lung adenocarcinoma (A549), and ovarian carcinoma (SKOV3) . The mechanism often involves intercalation into DNA, disrupting replication processes.
Antiviral Activity
Research highlights the antiviral properties of naphthyridine compounds against viruses like HIV and hepatitis C. These compounds can act as inhibitors of viral enzymes, thus preventing the replication of the virus within host cells .
Agrochemical Applications
This compound has found applications in agrochemicals as a potential herbicide and pesticide. Its derivatives have been synthesized to enhance efficacy against specific pests while minimizing environmental impact. The compound's ability to interfere with biochemical pathways in target organisms makes it a candidate for developing new agrochemical formulations .
Organic Light Emitting Diodes (OLEDs)
Naphthyridine derivatives are being explored for their optical properties in material science. The unique electronic structure of this compound allows it to be used in the fabrication of organic light-emitting diodes (OLEDs), where it can serve as a light-emitting layer or charge transport material due to its favorable photophysical properties .
Sensors and Semiconductors
The compound's ability to form complexes with metals enhances its application in sensors and semiconductor devices. It can be employed in detecting various analytes due to its high sensitivity and selectivity when integrated into sensor platforms .
Case Studies
Mechanism of Action
The biological activity of 4-chloro-3-nitro-1,5-naphthyridine is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Physicochemical and Spectral Comparisons
Biological Activity
4-Chloro-3-nitro-1,5-naphthyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. Its structure features a chloro group at the 4-position and a nitro group at the 3-position of the naphthyridine ring. This unique arrangement contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its derivatives have been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that compounds with similar structures can effectively disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
Antifungal Activity
In addition to its antibacterial properties, this compound has also shown antifungal activity. It has been tested against several fungal pathogens, demonstrating efficacy in inhibiting growth and proliferation. The mechanism often involves the disruption of fungal cell membrane integrity or inhibition of key enzymes involved in fungal metabolism .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Research has highlighted its ability to induce apoptosis in various cancer cell lines. For example, studies have reported cytotoxic effects against human HL-60 (leukemia) and HeLa (cervical cancer) cells, suggesting that it may act through mechanisms such as topoisomerase inhibition or modulation of cellular signaling pathways .
Case Study 1: Cytotoxicity Against Cancer Cells
A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death. The compound was found to inhibit cell proliferation by inducing G2/M phase arrest .
Case Study 2: Antimicrobial Efficacy
Another research article investigated the antimicrobial activity of various naphthyridine derivatives, including this compound. The study utilized disc diffusion assays to assess efficacy against multiple bacterial strains. Results showed significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. The nitro group plays a crucial role in these interactions by forming reactive intermediates upon reduction. These intermediates can covalently bind to target sites within cells, influencing metabolic pathways and cellular functions .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Inhibits growth of various fungal pathogens |
| Anticancer | Induces apoptosis in cancer cell lines; inhibits topoisomerase |
Q & A
Q. What are the standard synthetic routes for 4-chloro-3-nitro-1,5-naphthyridine, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the naphthyridine core. A common method starts with the nitration of 4-chloro-1,5-naphthyridine using mixed acids (HNO₃/H₂SO₄) at 0–5°C, followed by purification via recrystallization . Alternatively, direct chlorination of 3-nitro-1,5-naphthyridine using POCl₃/PCl₅ under reflux (110–120°C, 6–8 hours) achieves substitution at the 4-position . Key factors affecting yield:
- Temperature control : Excessive heat during nitration leads to decomposition.
- Catalyst choice : Lewis acids like FeCl₃ improve electrophilic substitution efficiency.
- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves nitro/chloro isomers .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
- ¹H NMR : The aromatic protons exhibit distinct splitting patterns. For example, H2 and H6 protons appear as doublets (J = 6–7 Hz) due to coupling with adjacent nitrogens. The nitro group deshields nearby protons, shifting H7 to δ 8.9–9.2 ppm .
- ¹³C NMR : The C4-Cl and C3-NO₂ carbons resonate at δ 125–130 ppm and δ 140–145 ppm, respectively .
- Mass Spectrometry : A molecular ion peak at m/z 209 [M]⁺ with isotopic clusters (³⁵Cl/³⁷Cl) confirms the chlorine presence .
- IR : Strong absorption at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) .
Q. What are the known biological activities of this compound, and how do they compare to related analogs?
While direct biological data for this compound is limited (no FDA approval), its structural analogs exhibit:
- Antimicrobial activity : The nitro group enhances redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes .
- Anticancer potential : Chlorine and nitro substituents increase DNA intercalation affinity, as seen in 3-nitro-1,5-naphthyridine derivatives (IC₅₀ = 2–5 µM in HeLa cells) .
- Comparative reactivity : The 3-nitro-4-chloro substitution pattern shows higher electrophilicity than 2-chloro or 8-nitro isomers, improving cross-coupling efficiency in drug candidate synthesis .
Advanced Research Questions
Q. How does the nitro group at position 3 influence the reactivity of this compound in nucleophilic substitution reactions?
The nitro group acts as a strong electron-withdrawing group, activating the C4 chlorine for nucleophilic displacement. Key observations:
- Kinetics : Reactions with amines (e.g., benzylamine) in DMF at 80°C proceed 5–10x faster than non-nitro analogs due to increased electrophilicity at C4 .
- Regioselectivity : The nitro group directs substitution exclusively at C4, avoiding competing reactions at C2 or C8 (steric and electronic effects) .
- Byproduct analysis : Trace amounts of 3-amino-4-chloro-1,5-naphthyridine may form if reducing agents (e.g., SnCl₂) contaminate the system .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
Discrepancies arise from solvent polarity and measurement methods:
-
Solubility :
Solvent Solubility (mg/mL) Method Reference DMSO 25.6 ± 1.2 Gravimetric Chloroform 8.3 ± 0.5 UV-Vis (λ = 310 nm) -
Stability : Decomposition occurs in protic solvents (e.g., MeOH/H₂O) via nitro group reduction. Storage recommendations: anhydrous DMSO under N₂ at -20°C .
Q. How can computational chemistry predict the tautomeric behavior of this compound in aqueous environments?
Density functional theory (DFT) studies (B3LYP/6-311+G**) reveal:
- Tautomer preference : The 1H-tautomer (N1-H) is 12.3 kcal/mol more stable than the 3H-tautomer due to conjugation between the nitro group and the ring nitrogen .
- Solvent effects : Implicit solvent models (PCM) show increased tautomerization energy barriers in water (ΔG‡ = 18.5 kcal/mol vs. 15.2 kcal/mol in gas phase), reducing interconversion rates .
Methodological Challenges & Solutions
Q. What analytical challenges arise when characterizing reaction intermediates of this compound, and how are they addressed?
- Challenge : Overlapping ¹H NMR signals in dihydroxy intermediates (e.g., this compound 1-oxide).
- Solution : Use ¹³C DEPT-135 NMR to distinguish CH₂/CH groups or LC-MS/MS for high-resolution mass tracking .
Q. How do steric and electronic effects of the 3-nitro group impact catalytic cross-coupling reactions?
In Suzuki-Miyaura coupling:
- Electronic effects : The nitro group withdraws electron density, facilitating oxidative addition of Pd⁰ to the C-Cl bond (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for non-nitro analogs) .
- Steric effects : Bulky arylboronic acids (e.g., 2,6-dimethylphenyl) show reduced yields (≤40%) due to hindered access to C4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
